2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride
Description
2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which is further connected to an ethanesulfonyl fluoride moiety. Its molecular structure imparts significant reactivity and stability, making it valuable in research and industrial applications .
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2O2S/c8-7(9,10)6-4-12-5(3-13-6)1-2-16(11,14)15/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNADEHAHLYBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(F)(F)F)CCS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent introduction of the trifluoromethyl group. Common synthetic routes include:
Nucleophilic Substitution: Starting with a pyrazine derivative, the trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under specific conditions.
Sulfonylation: The ethanesulfonyl fluoride moiety is introduced through sulfonylation reactions, often using sulfonyl chlorides and fluoride sources.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction: The pyrazine ring can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophiles: Ammonia, amines, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed in reduction reactions.
Major Products
Scientific Research Applications
2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride finds applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl chloride
- 2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl bromide
- 2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl amide
Uniqueness
Compared to similar compounds, 2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts higher reactivity and specificity in chemical reactions. This makes it particularly valuable in applications requiring precise modification of molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
